2-Methylfuro[3,2-b]pyridine
Overview
Description
2-Methylfuro[3,2-b]pyridine is a heterocyclic aromatic compound with the molecular formula C8H7NO. It consists of a furan ring fused to a pyridine ring, with a methyl group attached to the second carbon of the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylfuro[3,2-b]pyridine typically involves the cyclization of appropriate precursors. One common method starts with 7-chloro-6-nitrofuro[3,2-b]pyridine as the starting material. This compound undergoes nucleophilic substitution, followed by palladium-carbon reduction and cyclization reactions to yield this compound . The reaction conditions are generally mild, and the process can be optimized for high yield and purity.
Industrial Production Methods: For industrial-scale production, the synthesis method must be efficient and cost-effective. The described synthetic route is suitable for industrial production due to its mild reaction conditions and high product yield. The use of palladium-carbon as a catalyst ensures high selectivity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methylfuro[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-Methylfuro[3,2-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Methylfuro[3,2-b]pyridine and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives act as kinase inhibitors by binding to the active site of the enzyme, thereby blocking its activity. This interaction can disrupt key cellular signaling pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Furopyridines: These compounds share a similar fused ring structure but may have different substituents.
Thienopyridines: These contain a thiophene ring fused to a pyridine ring.
Pyrrolopyridines: These have a pyrrole ring fused to a pyridine ring.
Uniqueness: 2-Methylfuro[3,2-b]pyridine is unique due to its specific substitution pattern and the presence of both furan and pyridine rings. This combination imparts distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-methylfuro[3,2-b]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-5-7-8(10-6)3-2-4-9-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZVRWIFADZMTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544263 | |
Record name | 2-Methylfuro[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52605-89-7 | |
Record name | 2-Methylfuro[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylfuro[3,2-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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